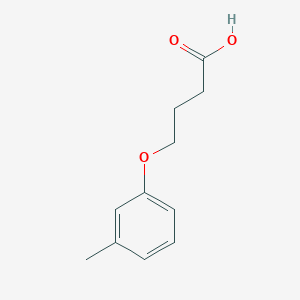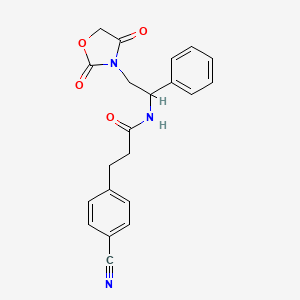
3-(4-cyanophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
One significant area of research application for compounds with similar structures involves the synthesis of heterocyclic compounds. The study by El-Gaby et al. (2004) explored the utility of related cyanothioformamide derivatives in synthesizing a range of heterocyclic compounds, including imidazolidines and imidazo[4,5-b]quinoxalines through cyclocondensation reactions. These compounds have potential applications in developing new pharmaceuticals due to their varied biological activities (El-Gaby, El-Sharief, Atalla, & El-Adasy, 2004).
Cytotoxicity and Topoisomerase II Inhibition
Another research avenue is the evaluation of derivatives of similar structures for cytotoxicity and their ability to inhibit topoisomerase II, an enzyme critical in DNA replication. Gomez-Monterrey et al. (2011) designed and synthesized acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, showing high efficacy against cancer cell lines resistant to doxorubicin and inhibiting topoisomerase II-mediated relaxation of DNA. These findings suggest potential applications in cancer therapy (Gomez-Monterrey et al., 2011).
Urease Inhibition
Compounds derived from or structurally similar to 3-(4-cyanophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide may also find application in urease inhibition. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. This suggests potential use in treating diseases caused by urease-producing bacteria (Nazir et al., 2018).
Antiviral Activity
The synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, as described by Luo et al. (2012), indicates that similar compounds could be investigated for antiviral activities. Some synthesized compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting the potential for antiviral drug development (Luo et al., 2012).
Immunomodulating Activity
Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides revealed immunomodulating activities, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This suggests applications in developing immunomodulatory therapies (Doria et al., 1991).
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c22-12-16-8-6-15(7-9-16)10-11-19(25)23-18(17-4-2-1-3-5-17)13-24-20(26)14-28-21(24)27/h1-9,18H,10-11,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALZFBALMLVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)
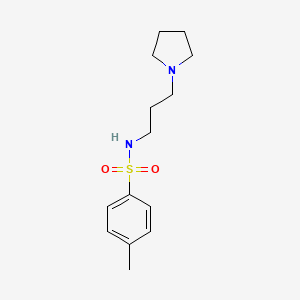
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)
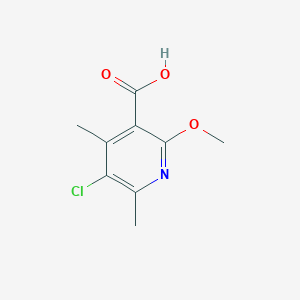
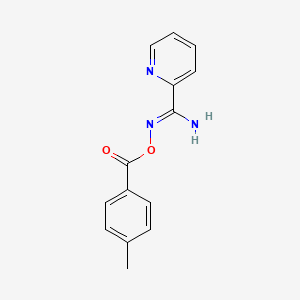
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)
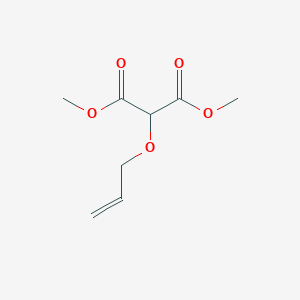
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)
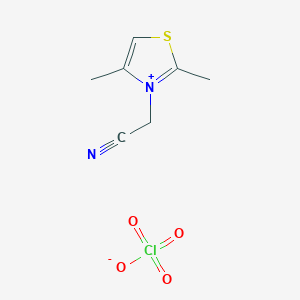

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)
